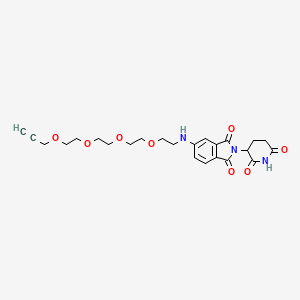
Pomalidomide-5'-PEG4-propargyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-5’-PEG4-propargyl: is a synthetic compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the development of targeted protein degradation technologies, such as proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, while the propargyl group allows for further chemical modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-5’-PEG4-propargyl typically involves the following steps:
Formation of Pomalidomide Derivative: Pomalidomide is first modified to introduce a reactive functional group, such as an amine or carboxyl group.
PEGylation: The modified pomalidomide is then reacted with a PEG linker, which contains a reactive group that can form a stable bond with the pomalidomide derivative.
Propargylation: Finally, the PEGylated pomalidomide is reacted with a propargylating agent to introduce the propargyl group.
Industrial Production Methods: Industrial production of Pomalidomide-5’-PEG4-propargyl follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: Pomalidomide-5’-PEG4-propargyl can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group in pomalidomide can be reduced to an amine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Pomalidomide-5’-PEG4-propargyl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating cancers and other diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
作用机制
Pomalidomide-5’-PEG4-propargyl exerts its effects by recruiting the E3 ubiquitin ligase complex to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The PEG linker enhances the solubility and bioavailability of the compound, while the propargyl group allows for further chemical modifications to optimize its activity .
相似化合物的比较
- Pomalidomide-PEG4-NH2 hydrochloride
- Pomalidomide-PEG6-NH2 hydrochloride
- Pomalidomide-PEG3-NH2 hydrochloride
- Lenalidomide
- Thalidomide
Uniqueness: Pomalidomide-5’-PEG4-propargyl is unique due to its combination of a PEG linker and a propargyl group, which enhances its solubility, bioavailability, and potential for further chemical modifications. This makes it a valuable tool in the development of targeted protein degradation technologies and other therapeutic applications .
属性
分子式 |
C24H29N3O8 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C24H29N3O8/c1-2-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-4-18-19(16-17)24(31)27(23(18)30)20-5-6-21(28)26-22(20)29/h1,3-4,16,20,25H,5-15H2,(H,26,28,29) |
InChI 键 |
HFKFBHKCWXWEPK-UHFFFAOYSA-N |
规范 SMILES |
C#CCOCCOCCOCCOCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















